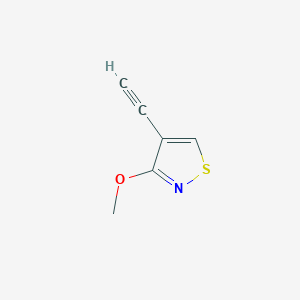

4-Ethynyl-3-methoxy-1,2-thiazole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-ethynyl-3-methoxy-1,2-thiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NOS/c1-3-5-4-9-7-6(5)8-2/h1,4H,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHSUONDDMBUGBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NSC=C1C#C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance of Heterocyclic Scaffolds in Modern Chemical Science

Heterocyclic compounds are a cornerstone of modern chemical and medicinal science. rroij.com These cyclic structures, which incorporate at least one atom other than carbon within their rings, are fundamental to the architecture of a vast number of biologically active molecules, including a significant percentage of all pharmaceuticals. nih.govijnrd.org Their prevalence stems from their structural diversity and the unique physicochemical properties imparted by the heteroatoms, such as nitrogen, sulfur, and oxygen. rroij.com

The inclusion of heteroatoms in a ring system introduces variations in bond angles, ring strain, and electronic distribution, which in turn influence the molecule's reactivity, solubility, lipophilicity, and capacity for hydrogen bonding. nih.gov This allows medicinal chemists to finely tune the absorption, distribution, metabolism, and excretion (ADME) properties of drug candidates. nih.gov Furthermore, heterocyclic scaffolds often serve as "privileged structures," which are molecular frameworks capable of binding to multiple biological targets with high affinity. researchgate.net This versatility makes them invaluable in the development of new therapeutic agents, with applications ranging from anticancer and antimicrobial to anti-inflammatory and antiviral drugs. ijnrd.orgmdpi.com The ability to readily modify these scaffolds through various synthetic methodologies further enhances their importance in creating diverse chemical libraries for drug discovery programs. nih.gov

The Unique Attributes of the 1,2 Thiazole Ring System

The 1,2-thiazole ring is a five-membered aromatic heterocycle containing both a sulfur and a nitrogen atom in adjacent positions. This arrangement confers a unique set of properties that make it a valuable component in organic synthesis and medicinal chemistry. The thiazole (B1198619) ring is considered aromatic due to the delocalization of pi-electrons, which imparts significant stability to the system. wikipedia.org

The presence of both sulfur and nitrogen atoms makes the 1,2-thiazole ring a versatile building block. nih.gov The sulfur atom can participate in various chemical transformations, while the nitrogen atom can act as a hydrogen bond acceptor, a crucial interaction for binding to biological targets like enzymes and receptors. nih.gov The thiazole ring itself is found in a number of natural products and has been incorporated into numerous FDA-approved drugs. nih.gov Its derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. nih.gov The reactivity of the thiazole ring can be modulated by the presence of substituents, allowing for the synthesis of a diverse array of derivatives. nih.gov

Strategic Importance of Ethynyl and Methoxy Functionalization in Aromatic Systems

The introduction of ethynyl (B1212043) (–C≡CH) and methoxy (B1213986) (–OCH₃) groups onto an aromatic system like 1,2-thiazole is a strategic decision in molecular design, as these functional groups can significantly influence the molecule's chemical reactivity and biological properties.

The ethynyl group is a highly versatile functional group in organic synthesis. Its linear geometry and high electron density make it a key participant in a variety of chemical reactions, including cycloadditions, cross-coupling reactions (like Sonogashira coupling), and hydroamination reactions. sigmaaldrich.com The terminal alkyne proton is also weakly acidic and can be deprotonated to form a metal acetylide, which can then be used to create new carbon-carbon bonds. sigmaaldrich.com In medicinal chemistry, the ethynyl group can act as a bioisostere for other chemical groups and can form specific interactions with biological targets. Its rigidity can also help to lock a molecule into a specific conformation, which can be beneficial for receptor binding.

The methoxy group , on the other hand, is an electron-donating group that can influence the electronic properties of the aromatic ring to which it is attached. nih.gov It can increase the electron density of the ring, making it more susceptible to electrophilic aromatic substitution. The methoxy group can also participate in hydrogen bonding through its oxygen atom. In drug design, the introduction of a methoxy group can alter a molecule's solubility, metabolic stability, and binding affinity. nih.gov

The combination of these two functional groups on the 1,2-thiazole scaffold would be expected to create a molecule with a rich and diverse chemical reactivity, making it an attractive target for further synthetic elaboration and biological screening.

Overview of Research Avenues for 4 Ethynyl 3 Methoxy 1,2 Thiazole

Foundational Strategies for 1,2-Thiazole Ring Formation

The construction of the 1,2-thiazole (isothiazole) ring is the critical first step in the synthesis of this compound. This involves creating the core heterocyclic structure, which can then be further functionalized.

Cyclization Reactions Leading to Substituted 1,2-Thiazoles

The synthesis of the 1,2-thiazole ring system can be achieved through various cyclization strategies. Historically, the reaction of α,β-dihalogenated compounds with sulfur and ammonia (B1221849) or the oxidation of β-iminothioamides have been employed. More contemporary methods often involve the cyclization of precursors that already contain the necessary nitrogen and sulfur atoms in an open-chain form. For instance, substituted α-amino ketones can react with thionyl chloride to yield corresponding 4-hydroxyisothiazoles. researchgate.net Another approach involves the reaction of nitriles with hydrogen sulfide, followed by oxidative cyclization. researchgate.net These methods provide a versatile entry into substituted isothiazoles, which are essential for the subsequent steps.

Development of Precursors for this compound Synthesis

To arrive at the target molecule, a precursor must be designed that allows for the specific introduction of the methoxy group at the 3-position and the ethynyl group at the 4-position. A common and effective strategy in heterocyclic chemistry is to begin with a halogenated scaffold. A suitable starting point would be a 3,4-dihalo-1,2-thiazole. The differential reactivity of the halogen atoms at various positions on the ring can then be exploited for selective functionalization. For example, a 3,4-dichloro- or 3,4-dibromo-1,2-thiazole (B6172255) would serve as an ideal precursor, setting the stage for the sequential installation of the required functional groups.

Installation of the Ethynyl Group

With a suitably functionalized 1,2-thiazole core, the next phase involves the introduction of the carbon-carbon triple bond at the 4-position.

Direct Ethynylation Approaches on 1,2-Thiazole Scaffolds

Direct C-H alkynylation is a modern approach, though it can be challenging to achieve high regioselectivity on a complex heterocycle. A more established and reliable method is the cross-coupling of a halogenated thiazole with a terminal alkyne.

Transformations from Precursor Functional Groups (e.g., Halides)

The most prevalent method for installing an ethynyl group onto an aromatic or heteroaromatic ring is the Sonogashira cross-coupling reaction. libretexts.orgnih.gov This palladium-catalyzed reaction couples a terminal alkyne with an aryl or vinyl halide. libretexts.orgorganic-chemistry.org In the context of synthesizing this compound, a 4-halo-3-methoxy-1,2-thiazole intermediate would be reacted with an ethynylating agent like trimethylsilylacetylene, followed by deprotection. The reaction is typically catalyzed by a palladium(0) complex and a copper(I) co-catalyst in the presence of an amine base. libretexts.orgorganic-chemistry.org The choice of halide is important, with iodides generally being more reactive than bromides. nih.gov

Table 1: Representative Conditions for Sonogashira Coupling

| Substrate | Alkyne Source | Catalyst System | Base | Solvent | Typical Conditions |

|---|---|---|---|---|---|

| 4-Iodo-3-methoxy-1,2-thiazole | Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂, CuI | Triethylamine (TEA) | Tetrahydrofuran (THF) | Room Temperature to 50°C |

| 4-Bromo-3-methoxy-1,2-thiazole | Ethynylmagnesium bromide | Pd(dppf)Cl₂ | - | THF | Room Temperature to Reflux |

Introduction of the Methoxy Group

The final functional group to consider is the methoxy group at the 3-position. This is typically introduced via nucleophilic aromatic substitution (SNAr) on a halogenated precursor.

The reactivity of halogen atoms on a thiazole ring towards nucleophilic substitution varies depending on their position. sciepub.com For the synthesis of the target compound, a 3-halo-1,2-thiazole precursor would be treated with a methoxide (B1231860) source, such as sodium methoxide. sciepub.com This reaction involves the attack of the methoxide ion on the carbon atom bearing the halogen, leading to the substitution product. The reaction is often facilitated by the electronic properties of the heterocyclic ring and can be carried out in a solvent like methanol. The synthesis sequence would likely involve creating a 3-halo-4-iodo-1,2-thiazole, selectively substituting the 3-halo position with a methoxy group, and then performing the Sonogashira coupling at the more reactive 4-iodo position.

Alkylation Strategies for Hydroxy-Thiazole Derivatives

A primary and logical approach to installing the 3-methoxy group is through the alkylation of a 3-hydroxy-1,2-thiazole precursor. The synthesis of 3-hydroxy-4,5-disubstituted isothiazoles has been reported, providing a viable entry point to the required intermediate. organic-chemistry.org The alkylation of the hydroxyl group, however, must consider the potential for competing N-alkylation due to the tautomeric equilibrium between the 3-hydroxy-1,2-thiazole and the 1,2-thiazol-3(2H)-one forms.

Studies on analogous heterocyclic systems, such as 3-hydroxy-1,2-benzisoxazole, have shown that alkylation can yield a mixture of O- and N-substituted products. nih.gov The ratio of these products is influenced by factors such as the choice of solvent, base, and alkylating agent, as well as the electronic nature of substituents on the ring. For instance, in the reaction of 3-hydroxy-1,2-benzisoxazole derivatives with ethyl bromoacetate, both O- and N-alkylation were observed. nih.gov This precedent suggests that careful optimization of reaction conditions would be crucial to selectively achieve O-methylation of a 4-ethynyl-3-hydroxy-1,2-thiazole intermediate.

Table 1: Alkylation of 3-Hydroxy-1,2-benzisoxazole Derivatives A representative analogue system for the alkylation of 3-hydroxy-1,2-thiazoles.

| Starting Material | Alkylating Agent | Product(s) | Reference |

| 3-hydroxy-1,2-benzisoxazole | Ethyl bromoacetate | Mixture of O- and N-substituted esters | nih.gov |

| 5-Chloro-3-hydroxy-1,2-benzisoxazole | Ethyl bromoacetate | Mixture of O- and N-substituted esters | nih.gov |

| 6-Chloro-3-hydroxy-1,2-benzisoxazole | Ethyl bromoacetate | Mixture of O- and N-substituted esters | nih.gov |

| 7-Nitro-3-hydroxy-1,2-benzisoxazole | Ethyl bromoacetate | O-substituted ester only | nih.gov |

This interactive table is based on data from analogous heterocyclic systems and is intended to be illustrative of potential outcomes.

Nucleophilic Aromatic Substitution Routes

An alternative strategy for the introduction of the methoxy group is through a nucleophilic aromatic substitution (SNAr) reaction on a suitably activated 1,2-thiazole ring. This would typically involve a precursor bearing a good leaving group, such as a halogen, at the 3-position. The reaction of 4,5-dichloro-3-trichloromethylisothiazole with various sodium alkoxides, including sodium methoxide, has been shown to result in the selective substitution of the chlorine atom at the 5-position. researchgate.net However, this indicates the susceptibility of the isothiazole (B42339) ring to nucleophilic attack, and with appropriate substitution, this reactivity could potentially be directed to the 3-position.

For an SNAr reaction to be effective at the 3-position, the 1,2-thiazole ring would need to be sufficiently electron-deficient. The presence of the electron-withdrawing ethynyl group at the 4-position would aid in activating the ring for such a transformation. A plausible precursor for this route would be 3-halo-4-ethynyl-1,2-thiazole. The synthesis of related compounds, such as 3-bromo-4-(phenylethynyl)isothiazole, has been documented, suggesting that the required halo-ethynyl-isothiazole intermediate is synthetically accessible. researchgate.net

Chemo- and Regioselective Considerations in Multi-Substituted 1,2-Thiazole Synthesis

The construction of the 1,2-thiazole ring itself with the desired substituents in place is a powerful strategy that addresses chemo- and regioselectivity from the outset. Various methods for the synthesis of substituted isothiazoles have been developed, often involving the cyclization of precursors containing the requisite N-C-C-C-S or C-C-C-N fragments. organic-chemistry.orgresearchgate.net

One notable method involves the reaction of dithioesters with aryl acetonitriles in the presence of a base to yield 3-hydroxy-4,5-disubstituted isothiazoles. organic-chemistry.org This approach is particularly relevant as it directly furnishes the 3-hydroxy functionality, which can then be alkylated to the target methoxy group. The regioselectivity is controlled by the nature of the starting materials, allowing for the specific placement of substituents.

Another relevant approach is the construction of the isothiazole ring from compounds containing a C-C-C-N fragment and a sulfur source. researchgate.net For instance, the synthesis of isothiazoles from β-ketodithioesters or β-ketothioamides and ammonium (B1175870) acetate (B1210297) proceeds via a [4+1] annulation. organic-chemistry.org By carefully designing the β-keto precursor to contain an ethynyl moiety, it might be possible to construct the 4-ethynyl-1,2-thiazole (B2526539) core directly.

Novel and Sustainable Synthetic Approaches

Recent advancements in synthetic methodology have focused on developing more sustainable and efficient routes to heterocyclic compounds. For the synthesis of thiazole derivatives, methods utilizing microwave irradiation, green solvents like water and acetic acid, and catalyst-free conditions have been reported. nih.govbepls.com While many of these reports focus on the 1,3-thiazole isomer, the principles of green chemistry are broadly applicable.

A domino alkylation-cyclization reaction of substituted propargyl bromides with thiourea (B124793) derivatives under microwave irradiation has been used to produce 2-aminothiazoles. encyclopedia.pub Adapting such a strategy to isothiazole synthesis could provide a rapid and efficient route to the 4-ethynyl substituted ring system. For example, a multi-component reaction involving a terminal alkyne, a nitrogen source, and a sulfur source under catalytic conditions could potentially assemble the this compound scaffold in a single step. The development of such a process would represent a significant advancement in the synthesis of this class of compounds.

Reactivity of the Ethynyl Moiety

The ethynyl group at the 4-position of the 1,2-thiazole ring is a versatile functional group that readily participates in a variety of chemical transformations. Its reactivity is central to the utility of this compound as a building block in organic synthesis.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click" Reactions

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent example of "click chemistry," a class of reactions known for their high efficiency, mild reaction conditions, and broad substrate scope. beilstein-journals.orgnih.gov This reaction involves the [3+2] cycloaddition of an azide (B81097) and a terminal alkyne to afford a 1,4-disubstituted 1,2,3-triazole. nih.govscielo.br

The ethynyl moiety of this compound serves as the alkyne component in this transformation. The reaction is typically catalyzed by a copper(I) species, often generated in situ from a copper(II) salt like copper(II) sulfate (B86663) with a reducing agent. chemrxiv.orgchemrxiv.org The resulting 1,2,3-triazole products are of significant interest in medicinal chemistry and materials science due to their unique chemical and biological properties. researchgate.netnih.gov The reaction is highly regiosepecific, yielding the 1,4-disubstituted triazole isomer. nih.gov

The versatility of the CuAAC reaction allows for the coupling of this compound with a wide array of organic azides, including alkyl, aryl, and even complex biomolecular azides, to generate a diverse library of triazole-containing compounds. nih.govchemrxiv.org The mild conditions and high functional group tolerance of the CuAAC reaction make it a powerful tool for the late-stage functionalization of complex molecules. beilstein-journals.org

Table 1: Examples of CuAAC Reactions with Ethynyl Heterocycles

| Alkyne Substrate | Azide Substrate | Catalyst System | Solvent | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| Ethynyl Heterocycle | Benzyl azide | CuSO4 | Ethanol:Water (2:1) | 1-Benzyl-4-heterocyclyl-1,2,3-triazole | High | chemrxiv.org |

| Ethynyl Heterocycle | p-Methoxybenzyl azide | CuSO4 | Ethanol:Water (2:1) | 1-(p-Methoxybenzyl)-4-heterocyclyl-1,2,3-triazole | High | chemrxiv.org |

| Ethynyl Heterocycle | Methyl azidoacetate | CuSO4 | Ethanol:Water (2:1) | Methyl 2-(4-heterocyclyl-1,2,3-triazol-1-yl)acetate | High | chemrxiv.org |

| Ethynyl Heterocycle | Adenosine azide | CuSO4 | Ethanol:Water (2:1) | Adenosine-conjugated 1,2,3-triazole | High | chemrxiv.org |

| Phenylacetylene | p-Tolylazide | [H2B(3,5-(CF3)2Pz)2]Cu(NCMe) | Dichloromethane | 1-(p-Tolyl)-4-phenyl-1,2,3-triazole | <1% (uncatalyzed) | nih.gov |

| Phenylacetylene | p-Tolylazide | {μ-[3,5-(CF3)2Pz]Cu}3 | Dichloromethane | 1-(p-Tolyl)-4-phenyl-1,2,3-triazole | High | nih.gov |

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira, Heck)

The terminal alkyne functionality of this compound is also amenable to palladium-catalyzed cross-coupling reactions, most notably the Sonogashira coupling. beilstein-journals.orgnih.gov The Sonogashira reaction is a robust method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. beilstein-journals.orgbeilstein-journals.org This reaction typically employs a palladium catalyst, such as Pd(PPh₃)₄, and a copper(I) co-catalyst, like copper(I) iodide, in the presence of a base. beilstein-journals.orgresearchgate.net

The Sonogashira coupling allows for the direct connection of the this compound scaffold to various aromatic and heteroaromatic systems, providing access to a wide range of conjugated molecules. researchgate.netscielo.org.mx The reaction conditions are generally mild, and a broad range of functional groups are tolerated. beilstein-journals.orgscielo.org.mx

While the Sonogashira reaction is the most prominent, other palladium-catalyzed cross-coupling reactions, such as the Heck reaction, could potentially be employed to further functionalize the ethynyl group, although specific examples with this compound are not extensively documented. The Heck reaction involves the coupling of an unsaturated halide with an alkene.

Table 2: General Conditions for Sonogashira Coupling Reactions

| Aryl/Vinyl Halide | Alkyne | Palladium Catalyst | Copper Co-catalyst | Base | Solvent | Temperature | Reference |

|---|---|---|---|---|---|---|---|

| Aryl Iodide | Terminal Alkyne | Pd(PPh₃)₄ | CuI | Et₃N | THF or DMF | 50 °C | beilstein-journals.org |

| Bromoarene | Arylalkyne | PdCl₂(CH₃CN)₂ / XPhos | - | Cs₂CO₃ | CH₃CN | 75 °C | scielo.org.mx |

| Aryl Iodide | Terminal Alkyne | Pd₂(dba)₃ | CuI | iPr₂NH | DMSO | 45 °C | scielo.org.mx |

Hydration and Hydroamination Reactions

The triple bond of the ethynyl group can undergo addition reactions such as hydration and hydroamination. Hydration of the alkyne, typically catalyzed by a mercury(II) salt or a gold catalyst, would lead to the formation of a methyl ketone at the 4-position of the thiazole ring.

Reactivity of the Methoxy Group

Role as an Electron-Donating Group in Ring Activation

The methoxy group is a strong electron-donating group due to the resonance effect of the oxygen lone pairs. This electron-donating character increases the electron density of the 1,2-thiazole ring, potentially activating it towards electrophilic substitution reactions. The precise positions of activation would depend on the interplay of the electronic effects of the methoxy group and the inherent reactivity of the thiazole ring system. The increased electron density can also influence the reactivity of the ethynyl group, potentially affecting the rates and outcomes of the addition and coupling reactions discussed in section 3.1.

Reactivity of the 1,2-Thiazole Heterocycle

The 1,2-thiazole ring, also known as isothiazole, is a five-membered aromatic heterocycle containing a nitrogen and a sulfur atom in adjacent positions. Its aromaticity is significant, rendering the ring relatively stable, yet it possesses distinct sites of reactivity that can be exploited for chemical transformations.

The position of electrophilic attack on the 1,2-thiazole ring is highly dependent on the nature and location of substituents already present on the ring. In unsubstituted 1,2-thiazole, the C4 position is generally the most susceptible to electrophilic attack due to its higher electron density compared to other carbon atoms.

For this compound, the 3-methoxy group, being an electron-donating group, would be expected to activate the ring towards electrophilic substitution. This activation is most pronounced at the ortho and para positions relative to the methoxy group. However, in the 1,2-thiazole ring, this directing effect would primarily influence the C4 and C5 positions. Given that the C4 position is already substituted with an ethynyl group, electrophilic attack would likely be directed to the C5 position. The ethynyl group at C4, being electron-withdrawing, would generally deactivate the ring towards electrophilic attack, but the activating effect of the C3-methoxy group is expected to be the dominant influence.

Table 1: Predicted Regioselectivity of Electrophilic Substitution on this compound

| Reaction Type | Reagent Example | Predicted Major Product |

| Halogenation | Br₂ | 5-Bromo-4-ethynyl-3-methoxy-1,2-thiazole |

| Nitration | HNO₃/H₂SO₄ | 4-Ethynyl-3-methoxy-5-nitro-1,2-thiazole |

| Sulfonation | H₂SO₄/SO₃ | This compound-5-sulfonic acid |

Nucleophilic substitution on the 1,2-thiazole ring is generally less facile than on its 1,3-thiazole counterpart and typically requires the presence of a good leaving group, such as a halogen, at an activated position. The most electron-deficient carbon in the 1,2-thiazole ring is C5, making it a potential site for nucleophilic attack, especially if a leaving group is present.

In this compound, direct nucleophilic substitution on the unsubstituted C5 position is unlikely. However, if a halogen were introduced at the C5 position (as predicted in the electrophilic substitution section), this 5-halo derivative could potentially undergo nucleophilic substitution. The reactivity of halogenated thiazoles towards nucleophiles like sodium methoxide has been studied, with the reactivity order being 5-chloro > 2-chloro > 4-chloro in the 1,3-thiazole series. researchgate.net A similar trend might be expected for 1,2-thiazoles.

The presence of the electron-withdrawing ethynyl group at C4 could also influence the susceptibility of adjacent positions to nucleophilic attack, although specific data on this effect in 1,2-thiazoles is limited.

The 1,2-thiazole ring can undergo cleavage under various conditions, including reductive, photochemical, and base-catalyzed reactions. The stability of the ring is influenced by its substituents.

Reductive Ring Opening: Reductive cleavage of the N-S bond is a known transformation for 1,2-thiazoles. This can be achieved using reducing agents like sodium in liquid ammonia. The course of these reactions and the nature of the resulting products are highly dependent on the substituents present on the thiazole ring. researchgate.net For instance, the reductive ring-opening of various substituted thiazoles has been shown to yield propenethiolates. researchgate.net

Photochemical Reactions: UV irradiation can induce ring-opening and rearrangement reactions in thiazoles. researchgate.net For example, the photochemical mediated ring contraction of 4H-1,2,6-thiadiazines has been reported to afford 1,2,5-thiadiazol-3(2H)-one 1-oxides. nih.govchemrxiv.orgacs.org While specific photochemical studies on this compound are not available, it is plausible that the ethynyl group could participate in or influence photochemical transformations. A new photochemical method has been developed for the precise rearrangement of thiazoles and isothiazoles, opening new synthetic routes to complex azole derivatives. chemistryworld.com

Base-Catalyzed Ring Opening: Strong bases can induce ring-opening in certain thiazole derivatives, particularly in thiazolium salts. The presence of the methoxy group at C3 in this compound might influence its susceptibility to base-catalyzed reactions, potentially leading to ring cleavage and the formation of open-chain products. For example, 5-nitrothiazole (B1205993) has been reported to decompose rapidly via a ring-opening reaction in the presence of excess sodium methoxide in DMSO. sciepub.com

Multi-Component Reactions and Cascade Processes Involving the Compound

Multi-component reactions (MCRs) and cascade processes are efficient synthetic strategies for the construction of complex molecules in a single step. While there is a wealth of information on the synthesis of thiazoles using MCRs, there is limited specific information on the use of pre-formed, functionalized thiazoles like this compound as substrates in such reactions.

However, the reactive ethynyl group on the molecule presents a handle for its participation in various cycloaddition and transition-metal-catalyzed reactions, which could be part of a multi-component or cascade sequence. For instance, the ethynyl moiety could potentially react with azides in a [3+2] cycloaddition (click chemistry) to form triazoles, or undergo Sonogashira coupling with aryl halides. These reactions could be designed as part of a one-pot process to generate more complex heterocyclic systems.

Cascade reactions involving thiazole derivatives have been reported, often leading to the formation of fused heterocyclic systems. researchgate.net The specific substitution pattern of this compound, with its combination of an electron-donating and an electron-withdrawing group, makes it an interesting candidate for further investigation in the development of novel cascade reactions.

Information regarding the chemical compound “this compound” is not available in the public domain.

Extensive searches of scientific databases and literature have yielded no specific information on the synthesis, properties, or applications of the chemical compound This compound . The requested article, which was to be structured around a detailed outline of its advanced applications in organic synthesis and material science, cannot be generated due to the absence of published research on this particular molecule.

The search did identify related compounds and general synthetic methodologies that could theoretically be applied to produce this compound. For instance, a potential precursor, 3-methoxy-1,2-thiazole-4-carbaldehyde , is listed in chemical databases, suggesting that a synthetic route to the target compound might involve the conversion of the carbaldehyde group to an ethynyl group. uni.lu However, no scientific literature could be found that describes this specific transformation or any subsequent use of the resulting compound.

Methodologies such as the Sonogashira coupling reaction are commonly employed to introduce ethynyl groups onto heterocyclic rings and are well-documented for various thiazole derivatives. nih.govwikipedia.org This reaction is a cornerstone in the synthesis of conjugated systems and complex molecules. Similarly, the synthesis of π-conjugated polymers from various building blocks, including thiazole derivatives, is an active area of research. Nevertheless, none of the retrieved studies specifically mention or utilize this compound.

The absence of this compound in the scientific literature suggests it may be a novel substance that has not yet been synthesized or characterized. Alternatively, it might be a transient intermediate in a multi-step synthesis that is not isolated or studied in its own right.

Given the strict requirement to focus solely on "this compound," it is not possible to provide an article that adheres to the requested outline without resorting to speculation or including information on unrelated compounds, which would violate the user's instructions.

Therefore, we must conclude that there is currently no available scientific information to fulfill the request for an article on the advanced applications of this compound.

Theoretical and Computational Investigations of 4 Ethynyl 3 Methoxy 1,2 Thiazole

Quantum Chemical Characterization

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in characterizing the fundamental properties of a molecule. These methods provide a detailed picture of the electron distribution and energy levels, which are key to understanding its stability and reactivity.

The electronic structure of 4-Ethynyl-3-methoxy-1,2-thiazole is defined by the interplay of the aromatic 1,2-thiazole ring and its substituents: an electron-donating methoxy (B1213986) group (-OCH₃) and an electron-withdrawing ethynyl (B1212043) group (-C≡CH). The 1,2-thiazole (or isothiazole) ring itself is an electron-rich π-system. researchgate.net

Molecular orbital (MO) analysis, specifically of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical. The HOMO represents the region from which an electron is most likely to be donated (nucleophilicity), while the LUMO indicates the region most likely to accept an electron (electrophilicity). The energy gap between HOMO and LUMO is a crucial indicator of the molecule's kinetic stability and reactivity; a smaller gap suggests higher reactivity. researchgate.net

For this compound, one would expect the following:

The HOMO is likely to have significant contributions from the electron-rich 1,2-thiazole ring and the oxygen atom of the methoxy group.

The LUMO is expected to be localized primarily over the ethynyl group and the C4-C5 bond of the thiazole (B1198619) ring, reflecting the electrophilic character of the alkyne.

The methoxy group at position 3 donates electron density into the ring via a resonance effect, increasing the electron density at positions 2 and 4. The ethynyl group at position 4 withdraws electron density via an inductive effect.

DFT calculations can quantify these properties, providing precise values for orbital energies and electron density distributions. nih.gov

Table 1: Predicted Electronic Properties from Quantum Chemical Calculations

| Property | Predicted Characteristic | Significance |

|---|---|---|

| HOMO Energy | Relatively high | Indicates susceptibility to electrophilic attack. |

| LUMO Energy | Relatively low | Indicates susceptibility to nucleophilic attack, particularly at the ethynyl group. |

| HOMO-LUMO Gap | Moderate | Suggests a balance of stability and reactivity. |

| Dipole Moment | Non-zero | The molecule is polar due to the heteroatoms (N, S, O) and their arrangement. |

| Mulliken Atomic Charges | Negative charge on N, S, O; Positive charge on adjacent carbons | Reveals sites prone to electrostatic interactions. nih.gov |

The 1,2-thiazole ring is classified as an aromatic heterocycle due to the delocalization of six π-electrons within the five-membered ring, which imparts significant stability. researchgate.netnumberanalytics.com Computational methods can quantify this aromaticity using several descriptors:

Nucleus-Independent Chemical Shift (NICS): This is a popular method where the magnetic shielding is calculated at the center of the ring. A negative NICS value is a hallmark of aromaticity, indicating a diamagnetic ring current. wikipedia.org

Aromatic Stabilization Energy (ASE): ASE is calculated by comparing the energy of the cyclic, delocalized system with that of a hypothetical, non-aromatic reference compound. A positive ASE value indicates stabilization due to aromaticity.

Harmonic Oscillator Model of Aromaticity (HOMA): This index evaluates aromaticity based on the degree of bond length equalization around the ring. A HOMA value close to 1 indicates high aromaticity.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a cornerstone of modern mechanistic chemistry, allowing for the detailed exploration of reaction pathways, including the identification of short-lived intermediates and transition states that are difficult or impossible to observe experimentally. diva-portal.org

By mapping the potential energy surface (PES) of a reaction, computational models can identify the lowest energy path from reactants to products. smu.edu A key aspect of this is locating the transition state (TS), which represents the maximum energy point along the reaction coordinate. The energy difference between the reactants and the TS is the activation energy (energy barrier), which governs the reaction rate.

For this compound, key transformations for study would include:

Electrophilic Aromatic Substitution: Reactions like halogenation or nitration on the thiazole ring. Transition state analysis would reveal the energy barriers for substitution at different positions.

Cycloaddition Reactions: The ethynyl group is a prime site for cycloadditions (e.g., Diels-Alder or Huisgen cycloadditions). Computational modeling can map the energy profiles for these complex, multi-step reactions.

Metal-Catalyzed Cross-Coupling: Reactions involving the C-H bond of the alkyne.

The analysis provides a full energy profile, detailing the energies of all reactants, intermediates, transition states, and products, offering a complete thermodynamic and kinetic picture of the reaction. smu.edu

Many reactions can yield multiple products. Computational chemistry is highly effective at predicting both chemoselectivity (which functional group reacts) and regioselectivity (where on a functional group or ring the reaction occurs). semanticscholar.orgresearchgate.net

In this compound, several reactive sites compete:

The 1,2-thiazole ring (positions C5 and N2).

The ethynyl group.

Predictions are based on calculated properties:

Fukui Functions/Dual Descriptor: These reactivity indices, derived from changes in electron density, can pinpoint the most nucleophilic and electrophilic atoms in the molecule, predicting the most likely sites for attack.

Transition State Energy Comparison: The most direct method involves calculating the activation energies for all possible reaction pathways. The pathway with the lowest energy barrier corresponds to the major product. For example, in an electrophilic substitution, the energy barriers for attack at C5 versus other positions would be compared. The inherent reactivity of the isothiazole (B42339) ring, combined with the strong directing effect of the C3-methoxy group, would likely favor substitution at the C5 position. nih.gov In reactions involving the alkyne, computational models can determine whether a reaction is under kinetic or thermodynamic control, which is crucial for predicting the final product ratio. mq.edu.au

Conformational Analysis and Intermolecular Interactions

The three-dimensional shape of a molecule (its conformation) and how it interacts with other molecules are critical to its physical properties and biological activity.

The 1,2-thiazole ring is planar, but the molecule possesses conformational flexibility due to the rotation of the methoxy group around the C3-O single bond. A potential energy surface scan can be performed by systematically rotating the dihedral angle of the H₃C-O-C3-N2 bond to identify the most stable conformation. The lowest energy conformer will likely be the one that minimizes steric hindrance between the methyl group and the adjacent nitrogen atom or the ethynyl group. youtube.comlibretexts.org

Furthermore, computational studies can model potential intermolecular interactions that would govern the molecule's behavior in condensed phases:

Hydrogen Bonding: The terminal hydrogen of the ethynyl group is weakly acidic and could act as a hydrogen bond donor. The nitrogen atom of the thiazole ring and the oxygen of the methoxy group can act as hydrogen bond acceptors.

π-π Stacking: The aromatic thiazole ring can participate in π-π stacking interactions with other aromatic systems.

Dispersion Forces: These weak, non-specific attractions are present between all molecules and can be accurately modeled with modern DFT methods.

Table 2: Potential Intermolecular Interactions

| Interaction Type | Donor/Acceptor Site | Predicted Strength |

|---|---|---|

| Hydrogen Bonding | Donor: -C≡C-H | Weak |

| Acceptor: Ring N atom, Methoxy O atom | Weak to Moderate | |

| π-π Stacking | 1,2-Thiazole ring | Moderate |

| Dipole-Dipole | Polar regions of the molecule | Moderate |

Understanding these interactions is vital for predicting properties like boiling point, solubility, and crystal packing.

Following a comprehensive search of available scientific literature and chemical databases, it has been determined that there is currently no specific research published on the theoretical and computational investigations of the chemical compound this compound, with a particular focus on its structure-reactivity relationship.

Extensive queries have been conducted to locate studies pertaining to this exact molecule. These searches, aimed at uncovering detailed research findings and data tables, did not yield any specific results for this compound. The scientific community has not, to date, published any papers that would allow for a detailed analysis of its structure-reactivity profile as requested.

While general information exists for the broader classes of thiazole and isothiazole derivatives, and for various ethynyl-containing compounds, this information is not specific to this compound and therefore cannot be used to construct a scientifically accurate and focused article on this particular compound as per the user's strict instructions.

Therefore, the section on "Structure-Reactivity Relationship Studies" for this compound cannot be provided due to the absence of available data.

Future Directions and Emerging Research Avenues for 4 Ethynyl 3 Methoxy 1,2 Thiazole

Exploration of Asymmetric Synthesis Methodologies

The synthesis of chiral molecules is a cornerstone of modern medicinal chemistry and materials science. nih.gov For a molecule like 4-ethynyl-3-methoxy-1,2-thiazole, the development of asymmetric synthetic routes to create enantiomerically pure derivatives would be a significant advancement. Future research could focus on several established and emerging strategies.

One promising approach is catalytic asymmetric synthesis , which has been successfully applied to various heterocycles. nih.govrsc.org This could involve the use of chiral metal catalysts to control the stereochemistry during the formation of the thiazole (B1198619) ring or in subsequent modifications. For instance, a chiral ligand could direct the addition of a substituent to a prochiral thiazole precursor. Another avenue is the use of chiral pool synthesis , starting from readily available chiral building blocks. nih.gov This strategy leverages the inherent chirality of natural products to construct complex chiral molecules.

Furthermore, solid-phase synthesis techniques have been employed for the parallel synthesis of diverse chiral polyaminothiazoles, suggesting a pathway for creating libraries of chiral derivatives of the target compound for screening purposes. nih.gov

Table 1: Potential Asymmetric Synthesis Strategies

| Methodology | Description | Potential Application to this compound |

|---|---|---|

| Catalytic Asymmetric Hydrogenation | Use of chiral catalysts to stereoselectively reduce a double bond in a thiazole precursor. nih.gov | Could be applied if a synthetic route proceeds via a dihydrothiazole intermediate. |

| Chiral Ligand-Directed Synthesis | Employment of chiral ligands to control stereoselectivity in reactions forming or functionalizing the thiazole ring. rsc.org | A chiral ligand could guide the introduction of a substituent at a specific position. |

| Chiral Pool Synthesis | Utilization of enantiomerically pure starting materials derived from natural sources. nih.gov | A synthetic route could be designed starting from a chiral precursor containing the required stereocenter. |

| Solid-Phase Asymmetric Synthesis | Performing asymmetric reactions on a solid support to facilitate purification and diversification. nih.gov | Could enable the rapid generation of a library of chiral derivatives for biological screening. |

Discovery of Unprecedented Reactivity and Catalysis

The reactivity of this compound is largely dictated by its ethynyl (B1212043) group and the electronic nature of the thiazole ring. The ethynyl group is a versatile functional handle for a variety of transformations, most notably copper-catalyzed azide-alkyne cycloaddition (CuAAC) , a cornerstone of "click chemistry". rsc.org This reaction allows for the efficient and specific ligation of the thiazole to other molecules bearing an azide (B81097) group.

Beyond click chemistry, the ethynyl group can participate in a range of other reactions, including Sonogashira coupling, Glaser coupling, and various cycloadditions, opening up pathways to complex molecular architectures. The methoxy (B1213986) group at the 3-position is expected to influence the regioselectivity of these reactions by modulating the electron density of the thiazole ring. researchgate.net

Moreover, thiazole derivatives themselves can act as ligands for transition metal catalysts. rsc.orgacs.org The nitrogen and sulfur atoms of the thiazole ring can coordinate to metal centers, and the substituents on the ring can be tuned to modulate the electronic and steric properties of the resulting catalyst. acs.org Future research could explore the use of this compound and its derivatives as ligands in catalysis, potentially leading to novel catalysts with unique reactivity and selectivity. acs.orgconsensus.app

Integration into Advanced Supramolecular Systems and Nanotechnology

Supramolecular chemistry focuses on the design of complex, functional systems held together by non-covalent interactions. southasiacommons.net Thiazole-containing molecules have been shown to participate in the self-assembly of intricate supramolecular structures, such as ribbons and dimers, through interactions like hydrogen bonding and π-stacking. nih.govnih.gov The specific substituents on the thiazole ring play a crucial role in directing these assembly processes. nih.gov

The this compound scaffold is well-suited for incorporation into such systems. The ethynyl group can act as a rigid linker or be functionalized to introduce specific recognition motifs. The thiazole ring itself can engage in various non-covalent interactions, contributing to the stability and structure of the final assembly. southasiacommons.net This could lead to the development of novel materials with applications in areas like molecular electronics and sensing.

In the realm of nanotechnology, thiazole derivatives are being explored for the functionalization of nanoparticles. nih.govimp.kiev.ua For example, thiol-functionalized thiazoles can be used to coat gold or magnetic nanoparticles, imparting new properties and functionalities. nih.govnih.govmdpi.com The ethynyl group of this compound could be similarly used to "click" the molecule onto the surface of azide-modified nanoparticles, creating tailored nanomaterials for applications in drug delivery, diagnostics, and catalysis. imp.kiev.ua

Table 2: Nanotechnology Applications

| Area | Potential Role of this compound |

|---|---|

| Functionalized Nanoparticles | Covalent attachment to nanoparticle surfaces via "click" chemistry to create functional coatings. nih.govnih.govmdpi.com |

| Metal-Organic Frameworks (MOFs) | Use as a building block (ligand) in the construction of porous MOFs for catalysis or gas storage. acs.orgconsensus.app |

| Molecular Electronics | Incorporation into self-assembled monolayers on conductive surfaces to create molecular wires or switches. |

| Sensors | Design of supramolecular assemblies that change their optical or electronic properties upon binding to a specific analyte. southasiacommons.net |

Applications in Chemical Biology as Mechanistic Probes

Bioorthogonal chemistry involves chemical reactions that can occur in living systems without interfering with native biological processes. nih.gov The ethynyl group is a key player in this field, as it can undergo highly specific "click" reactions with azides. rsc.org This makes this compound an excellent candidate for development as a chemical probe.

By attaching this molecule to a biomolecule of interest (e.g., a protein, nucleic acid, or glycan), researchers can use the ethynyl handle to "click" on a reporter molecule, such as a fluorophore or an affinity tag. rsc.orgnih.govescholarship.org This allows for the visualization, isolation, and study of the target biomolecule in its native environment. The development of fluorogenic probes, which become fluorescent only after the click reaction, is a particularly exciting area of research, as it can significantly reduce background noise in imaging experiments. nih.gov

The thiazole core itself is found in many biologically active compounds, which could impart additional useful properties to a chemical probe, such as improved cell permeability or specific interactions with certain enzymes or receptors. nih.gov

Development of High-Throughput Computational Screening for Derivatization

Computational methods are increasingly used to accelerate the discovery of new molecules with desired properties. researchgate.net High-throughput virtual screening (HTVS) allows for the rapid computational evaluation of large libraries of virtual compounds, helping to prioritize candidates for synthesis and experimental testing. nih.govnih.gov This approach is widely used in drug discovery and is also gaining traction in materials science. annualreviews.org

A virtual library of derivatives of this compound could be generated by computationally modifying the substituents on the thiazole ring. These virtual compounds could then be screened for a variety of properties, such as their predicted binding affinity to a biological target, their electronic properties for materials applications, or their potential toxicity. mdpi.comwjarr.comnih.govacs.org

Computational studies, such as those using Density Functional Theory (DFT), can also provide valuable insights into the reactivity and electronic structure of the parent molecule and its derivatives. researchgate.netresearchgate.netacs.orgrsc.org This information can guide the design of new compounds with tailored properties and help to rationalize experimental observations. The integration of computational screening with synthetic chemistry offers a powerful strategy for accelerating the exploration of the chemical space around the this compound scaffold.

Table 3: Computational Approaches

| Technique | Application |

|---|---|

| High-Throughput Virtual Screening (HTVS) | Screening large virtual libraries of derivatives to identify candidates with desired properties (e.g., drug-like properties, materials characteristics). researchgate.netnih.govnih.govmdpi.com |

| Molecular Docking | Predicting the binding mode and affinity of derivatives to a biological target, such as an enzyme active site. wjarr.comnih.govresearchgate.net |

| Density Functional Theory (DFT) | Calculating the electronic structure, reactivity, and spectroscopic properties of the molecule and its derivatives. researchgate.netacs.orgrsc.org |

| Quantitative Structure-Activity Relationship (QSAR) | Developing models that correlate the chemical structure of derivatives with their biological activity. nih.gov |

Q & A

Q. Optimization Tips :

- Catalyst Selection : Pd(PPh₃)₄ or PdCl₂(dppf) enhances regioselectivity in cross-coupling steps .

- Purity Control : Monitor reaction progress via TLC or HPLC to detect intermediates like 3-bromo-4-ethynyl-1,2-thiazole, which can form side products if over-brominated .

Basic: Which spectroscopic methods are most reliable for confirming the structure of this compound?

Answer:

A combination of ¹H/¹³C NMR , IR , and high-resolution mass spectrometry (HRMS) is critical:

- NMR :

- The ethynyl proton appears as a sharp singlet near δ 2.5–3.0 ppm.

- Methoxy groups show a singlet at δ 3.8–4.0 ppm, while thiazole ring protons resonate between δ 7.0–8.5 ppm .

- IR : Confirm C≡C (2100–2260 cm⁻¹) and C-O (1250–1050 cm⁻¹) stretches .

- HRMS : Validate the molecular ion peak (e.g., C₆H₄N₂OS requires m/z 152.01) .

Data Interpretation : Cross-validate with computational tools (e.g., DFT for NMR chemical shift prediction) to resolve ambiguities in substituent positioning .

Advanced: How do electronic effects of the ethynyl and methoxy groups influence the thiazole ring’s reactivity in further functionalization?

Answer:

The ethynyl group acts as a strong electron-withdrawing moiety, polarizing the thiazole ring and directing electrophilic attacks to the 5-position. In contrast, the methoxy group donates electrons via resonance, increasing electron density at the 2-position. This duality complicates regioselective modifications:

- Electrophilic Aromatic Substitution : Nitration or sulfonation favors the 5-position due to ethynyl’s inductive effect .

- Nucleophilic Attacks : Methoxy groups enhance reactivity at ortho/para positions, but steric hindrance from the ethynyl group may limit accessibility .

Experimental Design : Use competitive kinetic studies with model substrates (e.g., 3-methoxy-1,2-thiazole vs. 4-ethynyl-1,2-thiazole) to quantify substituent effects .

Advanced: What strategies resolve contradictions in reported biological activities of thiazole derivatives across studies?

Answer: Discrepancies often arise from:

- Assay Variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or microbial strains affect IC₅₀ values .

- Purity Issues : Impurities from incomplete bromination (e.g., residual 3-bromo derivatives) can skew bioactivity results .

Q. Methodological Solutions :

- Standardized Assays : Use WHO-recommended protocols (e.g., CLSI guidelines for antimicrobial testing) .

- Batch Analysis : Characterize each synthetic batch via HPLC (≥95% purity) and report exact substituent positions .

Advanced: How can computational modeling guide the design of this compound derivatives with enhanced target specificity?

Answer:

- Docking Studies : Model interactions with targets like 14α-demethylase (fungal CYP51) or topoisomerase II (anticancer target). The ethynyl group’s linear geometry may improve hydrophobic pocket fitting, while methoxy enhances hydrogen bonding .

- QSAR Analysis : Correlate substituent parameters (e.g., Hammett σ values) with bioactivity. For example, electron-withdrawing groups at the 4-position increase antifungal potency .

Case Study : Derivatives with a 4-ethynyl-3-methoxy motif showed 10-fold higher binding affinity to CYP51 than non-substituted thiazoles in docking simulations .

Basic: What are the key stability considerations for storing this compound?

Answer:

- Light Sensitivity : The thiazole ring is prone to photodegradation; store in amber vials at –20°C .

- Moisture : Hydrolysis of the methoxy group can occur in aqueous media. Use desiccants (e.g., silica gel) in storage .

- Long-Term Stability : Monitor via periodic HPLC to detect decomposition products like 3-methoxy-1,2-thiazole-4-carboxylic acid .

Advanced: What mechanistic insights explain the antimicrobial activity of this compound against drug-resistant strains?

Answer:

- Membrane Disruption : The planar thiazole ring intercalates into lipid bilayers, while the ethynyl group increases lipophilicity, enhancing penetration into Gram-negative bacteria .

- Enzyme Inhibition : Methoxy groups compete with ATP in kinase binding pockets (e.g., Staphylococcus aureus FabI), as shown in kinetic assays with IC₅₀ values of 2.1 µM .

Data Analysis : Compare MIC values against wild-type vs. efflux pump-deficient strains (e.g., E. coli ΔacrB) to isolate resistance mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.